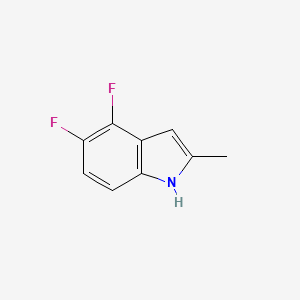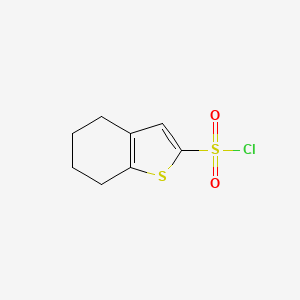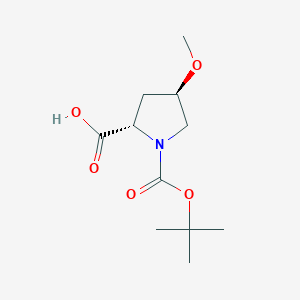
4,5-Difluoro-2-methylindole
Descripción general
Descripción
4,5-Difluoro-2-methylindole is a chemical compound with the molecular formula C9H7F2N . It is a derivative of indole, a heterocyclic aromatic compound, with two fluorine atoms at positions 4 and 5 and a methyl group at position 2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The two fluorine atoms are attached at positions 4 and 5, and a methyl group is attached at position 2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved papers, indole derivatives are known to participate in various chemical reactions . For instance, they can be involved in Suzuki–Miyaura coupling reactions and can react with fluoroalkyl carbenes .Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.16 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Complexes
- 4,5-Difluoro-2-methylindole is involved in the formation of zwitterionic species and complexes. For instance, in a study by Focante et al. (2004), the reactions of N-methylpyrrole and N-methylindole with B(C6F5)3 produced zwitterionic species with interesting reactivity, indicating potential in complex formation and polymerization processes (Focante, 2004).
Role in Chemical Reactions
- 2-Methylindole, a related compound, has been used as an indicative nucleophile in the development of multi-component reactions (MCRs) of aldehydes with different nucleophiles. This indicates its utility in facilitating chemical synthesis and reaction screening (Jiang, 2014).
Electrosynthesis of Polymeric Films
- Electrosynthesis of high-quality polymeric films, such as poly(5-methylindole), demonstrates the applicability of methylindoles in material science. A study by Xu et al. (2006) showed the synthesis of poly(5-methylindole) films with good fluorescence properties, indicating potential applications in electronic and optoelectronic devices (Xu, 2006).
Photoluminescence and Complexation
- The complexation of N-methylindole with certain mercury complexes leads to a significant reduction in the triplet lifetimes of the heterocycles, as shown in a study by Burress et al. (2005). This highlights its potential in photoluminescence and advanced material applications (Burress, 2005).
Degradation Studies and Environmental Applications
- Research by He et al. (2022) on the degradation of 3-methylindole, a structurally similar compound, using ionizing radiation provides insights into the treatment of refractory organic pollutants, indicating the environmental applications of such compounds (He, 2022).
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4,5-Difluoro-2-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, leading to changes in metabolic flux and metabolite levels.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to impact the expression of genes involved in inflammation and apoptosis . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, indole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been reported to cause hepatotoxicity at high doses . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The compound can be metabolized into different products, which may have distinct biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of this compound within different tissues can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in determining the localization of this compound.
Propiedades
IUPAC Name |
4,5-difluoro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYZOUVRTGPHQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525903 | |
| Record name | 4,5-Difluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80525903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85462-60-8 | |
| Record name | 4,5-Difluoro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80525903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 85462-60-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)








![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)



![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)